molecular formula C10H10Cl2N2O2 B6193534 methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride CAS No. 2680528-50-9

methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride

Cat. No.: B6193534
CAS No.: 2680528-50-9
M. Wt: 261.10 g/mol
InChI Key: PIRUDIQJFQUSTF-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities and is often used as a core structure in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride typically involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions usually involve heating the mixture to reflux in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as metal-free and aqueous synthesis under ambient conditions, have been developed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine ring to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide or ethanol.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

Scientific Research Applications

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

2680528-50-9

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate;hydrochloride

InChI

InChI=1S/C10H9ClN2O2.ClH/c1-15-10(14)7-2-3-9-12-8(4-11)6-13(9)5-7;/h2-3,5-6H,4H2,1H3;1H

InChI Key

PIRUDIQJFQUSTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)CCl.Cl

Purity

95

Origin of Product

United States

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